Cytidine, 4'-thio-

Description

Historical Evolution of Nucleoside Analog Design and Application in Molecular Biology

The journey of nucleoside analog design began with the quest for compounds that could interfere with nucleic acid metabolism, primarily for anticancer and antiviral therapies. digitellinc.com Early modifications focused on the nucleobase and the 2'-position of the ribose sugar. These initial forays led to the development of cornerstone drugs and invaluable research tools. Over the past few decades, scientific curiosity has driven the exploration of more intricate modifications, including alterations to the sugar-phosphate backbone and the furanose ring itself. rsc.orgbeilstein-journals.org

These synthetic advancements have enabled the creation of oligonucleotides with unique properties, paving the way for their use in a wide range of applications, including antisense technology, RNA interference (RNAi), ribozymes, aptamers, and molecular probes for studying nucleic acid structure and function. nih.govglenresearch.com

Fundamental Rationale for Chalcogen Substitution at the 4'-Position of Ribonucleosides

The substitution of the 4'-oxygen with a chalcogen, such as sulfur, is a strategic chemical alteration that imparts novel properties to the nucleoside and, by extension, the nucleic acid polymer. acs.org The fundamental rationale for this substitution lies in the differing physicochemical properties of sulfur compared to oxygen. Sulfur is larger and less electronegative than oxygen, which leads to several significant structural and functional consequences. rsc.orgnih.gov

Furthermore, the replacement of the furanosyl oxygen with sulfur can enhance the resistance of oligonucleotides to nuclease degradation, a critical feature for in vivo therapeutic applications. nih.govoup.com

Overview of Cytidine (B196190), 4'-thio- as a Significant Component in Modified Nucleic Acid Science

Cytidine, 4'-thio- (4'-thiocytidine) stands out as a significant and well-studied member of the 4'-thio-modified nucleoside family. medchemexpress.com Its incorporation into oligoribonucleotides has been shown to confer several beneficial properties. One of the most notable effects is the enhancement of the thermal stability of RNA duplexes. The incorporation of 4'-thiocytidine residues can increase the melting temperature (Tm) of an RNA:RNA duplex by approximately 1°C per modification. nih.gov This increase in stability is comparable to that observed with 2'-O-methyl modifications, a widely used modification in oligonucleotide therapeutics. nih.gov

The structural impact of 4'-thiocytidine has been investigated through crystallographic studies. These studies have revealed that the modified RNA duplex largely maintains a regular A-form geometry, with the 4'-thioribose sugars adopting a conformation very similar to the C3'-endo pucker seen in native RNA. nih.gov This structural conservation, coupled with the increased thermal stability, makes 4'-thiocytidine an attractive candidate for various nucleic acid-based technologies. nih.gov

Moreover, RNA containing 4'-thiocytidine has demonstrated improved resistance to both exo- and endonucleases. nih.gov This enhanced stability, along with its ability to form stable duplexes with RNA, underscores the potential of Cytidine, 4'-thio- in the development of next-generation RNA therapeutics, including siRNAs and antisense oligonucleotides. nih.govoup.com

Research Findings on Cytidine, 4'-thio-

The following table summarizes key research findings related to the properties and applications of Cytidine, 4'-thio- in nucleic acid research.

| Property | Observation | Significance | Reference |

|---|---|---|---|

| Thermal Stability | Increases the melting temperature (Tm) of RNA:RNA duplexes by approximately 1°C per modification. | Enhances the stability of RNA duplexes, which is beneficial for therapeutic applications requiring strong target binding. | nih.gov |

| Duplex Conformation | Maintains a regular A-form geometry in RNA duplexes, with the 4'-thioribose adopting a C3'-endo pucker similar to native RNA. | The structural mimicry of native RNA allows for predictable behavior and interaction with cellular machinery. | nih.gov |

| Nuclease Resistance | Confers improved resistance to both exonucleases and endonucleases. | Increases the in vivo half-life of modified oligonucleotides, making them more suitable for therapeutic use. | nih.gov |

| Hybridization Affinity | 4'-thio-RNA hybridizes more tightly to complementary RNA than to DNA. | Provides specificity for RNA targets in applications such as antisense and RNAi therapies. | oup.com |

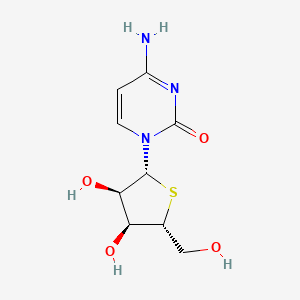

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKJJSAXUFZQTL-XVFCMESISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](S2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for Cytidine, 4 Thio and Its Analogs

Regioselective Synthesis of 4'-Thio-Ribonucleosides and their Precursors

The regioselective synthesis of 4'-thio-ribonucleosides, where the oxygen atom in the furanose ring is replaced by sulfur, has been a subject of considerable effort over the past three decades. A common and effective strategy involves the initial synthesis of a peracylated 4-thio-D-ribofuranose, which serves as a versatile precursor for glycosylation with various nucleobases. This approach leverages the formation of an acyloxonium ion at the C1 position, which provides high selectivity for the desired β-anomer of the final nucleoside product.

Stereoselective synthesis is crucial for obtaining the biologically active β-anomer of 4'-thio-cytidine. A facile and high-yield synthetic route begins with L-lyxose, which is converted in four steps to a key intermediate, 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose. This thiosugar precursor is then used for the glycosylation step.

Another significant advancement in the synthesis of 4'-thioribonucleosides utilizes the Pummerer reaction. This methodology has been successfully applied to prepare 4'-thiocytidine derivatives on a multigram scale, demonstrating its efficiency and scalability. The reaction involves the transformation of a sulfoxide into a reactive intermediate that facilitates the crucial C-N bond formation with the cytosine base.

A de novo synthesis approach has also been developed, offering a flexible and scalable route to various 4'-thionucleosides. This method relies on an α-fluorination and aldol (B89426) reaction of α-heteroaryl acetaldehydes, followed by a streamlined process of carbonyl reduction, mesylate formation, and a double displacement reaction with a sulfide source like sodium hydrosulfide (NaSH). This strategy is notable for its ability to produce both purine and pyrimidine (B1678525) 4'-thionucleosides, including those with modifications at the C2' position.

The key steps in a representative stereoselective synthesis are summarized below:

| Step | Description | Starting Material | Key Reagents | Product |

| 1 | Thiosugar Formation | L-lyxose | Triflate/thiobenzoate | 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose |

| 2 | Glycosylation | Thiosugar Precursor | Silylated Cytosine, Lewis Acid | Protected 4'-Thio-Cytidine |

| 3 | Deprotection | Protected 4'-Thio-Cytidine | Base (e.g., NH3/MeOH) | 4'-Thio-Cytidine |

The demand for 4'-thio-cytidine for preclinical and clinical studies necessitates robust and scalable synthetic methods. An improved large-scale synthesis has been achieved for a key intermediate, 1,4-anhydro-2,3,5-tri-O-benzyl-4-thio-D-ribitol, via a dibromination reaction of 2,3,5-tri-O-benzyl-D-ribitol. This intermediate serves as a cornerstone for the multigram-scale preparation of 4'-thiocytidine derivatives, often employing the Pummerer reaction for the crucial glycosylation step.

Furthermore, the de novo synthesis strategy mentioned previously is inherently scalable. It has been used for the multigram preparation of 4'-thio-5-methyluridine and is adaptable for producing various purine and pyrimidine 4'-thionucleosides, indicating its potential for the large-scale production of 4'-thio-cytidine. These scalable methods are essential for advancing the development of 4'-thio-nucleoside-based therapeutics and research tools.

Preparation of Phosphoramidite (B1245037) Derivatives for Oligonucleotide Synthesis

The incorporation of 4'-thio-cytidine into synthetic oligonucleotides is a key application that allows for the study of nucleic acid structure and function, and for the development of antisense and RNAi therapeutics. This requires the conversion of the nucleoside into a phosphoramidite derivative, the standard building block for automated solid-phase oligonucleotide synthesis.

The synthesis of a 4'-thio-cytidine phosphoramidite follows a multi-step pathway after the initial glycosylation. The process involves a series of protection and deprotection steps to ensure that the correct chemical reactions occur at the desired positions. A typical synthetic scheme is as follows:

5'-Hydroxyl Protection: The primary 5'-hydroxyl group of the synthesized 4'-thio-cytidine is protected with a dimethoxytrityl (DMT) group. This acid-labile group protects the 5'-OH during subsequent reactions and facilitates purification.

2'-Hydroxyl Protection: The 2'-hydroxyl group is protected with a stable group, such as a tert-butyldimethylsilyl (TBDMS) group, which is resistant to the conditions of oligonucleotide synthesis but can be removed during the final deprotection step.

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety. This reaction is performed under anhydrous conditions in the presence of a mild base.

The resulting 5'-O-DMT-2'-O-TBDMS-4'-thio-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite is then purified and is ready for use in oligonucleotide synthesis.

| Moiety | Protecting Group | Purpose |

| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Acid-labile protection; aids in purification. |

| 2'-Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | Base-labile protection, stable during synthesis. |

| 3'-Phosphite | β-Cyanoethyl | Protects the phosphorus atom during synthesis. |

| Exocyclic Amine (Cytosine) | Benzoyl (Bz) or Acetyl (Ac) | Protects the amine during synthesis. |

The incorporation of 4'-thio-cytidine phosphoramidite into oligonucleotides is performed on an automated DNA/RNA synthesizer using the well-established phosphoramidite method. The process is a cycle of four chemical reactions:

De-blocking (Detritylation): The DMT group on the 5'-hydroxyl of the nucleotide attached to the solid support is removed with an acid (e.g., trichloroacetic acid), exposing the free 5'-OH for the next coupling step.

Coupling: The 4'-thio-cytidine phosphoramidite is activated by an activator, such as S-ethyltetrazole, and is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. For modified phosphoramidites like 4'-thio-cytidine, the coupling time is often extended (e.g., to 10 minutes) to ensure high coupling efficiency.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which would result in deletion sequences.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final, purified 4'-thio-cytidine-modified oligonucleotide.

Enzymatic Synthesis of 4'-Thio-Modified Nucleoside Triphosphates (NTPs)

For 4'-thio-cytidine to exert its biological effects, such as in antiviral or anticancer applications, it must be converted intracellularly into its 5'-triphosphate form (4'-thio-CTP). This conversion is typically carried out by cellular kinases through the nucleoside salvage pathway.

The initial and rate-limiting step in this activation is the phosphorylation of the 5'-hydroxyl group to form the 5'-monophosphate. Studies on the closely related analog, 4'-thio-arabinofuranosylcytosine (T-araC), have shown that human deoxycytidine kinase (dCK) is the critical enzyme responsible for this first phosphorylation step nih.gov. Although the replacement of the 4'-oxygen with sulfur can significantly reduce the substrate activity for dCK compared to the natural nucleoside, the enzyme is still capable of catalyzing the reaction nih.gov. It has been observed that using Uridine Triphosphate (UTP) as the phosphate donor, which is believed to be the physiological donor in cells, results in phosphorylation rates for the 4'-thio analog that are comparable to the natural counterpart at pharmacologically relevant concentrations nih.gov.

Once the 5'-monophosphate is formed, other cellular enzymes, namely nucleoside monophosphate (NMP) kinases and nucleoside diphosphate (NDP) kinases, catalyze the subsequent two phosphorylation steps to yield the active 5'-triphosphate.

The enzymatic pathway can be summarized as:

4'-Thio-Cytidine + ATP/UTP ---(Deoxycytidine Kinase)---> 4'-Thio-Cytidine-5'-Monophosphate + ADP/UDP 4'-Thio-Cytidine-5'-Monophosphate + ATP ---(NMP Kinase)---> 4'-Thio-Cytidine-5'-Diphosphate + ADP 4'-Thio-Cytidine-5'-Diphosphate + ATP ---(NDP Kinase)---> 4'-Thio-Cytidine-5'-Triphosphate + ADP

This enzymatic activation is a prerequisite for the incorporation of the modified nucleotide into DNA or RNA by polymerases, which is often the mechanism of action for nucleoside analog drugs.

In Vitro Enzymatic Phosphorylation Pathways for 4'-Thio-Cytidine

The in vitro conversion of 4'-thio-cytidine to its triphosphate form is a crucial step for its use in enzymatic RNA synthesis. While direct enzymatic phosphorylation in a stepwise manner (monophosphate to diphosphate to triphosphate) using specific kinases is a possible route, a more common and efficient laboratory-scale method involves the chemical synthesis of the triphosphate from the appropriately protected nucleoside. This synthetic 4'-thio-CTP can then be used as a substrate for RNA polymerases.

A widely adopted method for the synthesis of nucleoside triphosphates, including modified versions like 4'-thio-CTP, is the one-pot Ludwig-Eckstein procedure. nih.gov This approach involves the reaction of a protected 4'-thioribonucleoside with phosphorus oxychloride to form a dichlorophosphate intermediate. This is then reacted with a pyrophosphate salt to yield the triphosphate. Subsequent deprotection steps then provide the final 4'-thio-CTP. nih.gov This method is advantageous as it is a one-pot reaction, which simplifies the synthetic process.

The synthesis of 4'-thio-CTP begins with the protection of the hydroxyl groups on the ribose sugar of 4'-thiocytidine. This is followed by the phosphorylation reaction. The resulting triphosphate is then deprotected to yield the final product. nih.gov

Purification and Characterization of 4'-Thio-CTP

Following its synthesis, 4'-thio-CTP must be purified to remove any unreacted starting materials, byproducts, and partially phosphorylated species. High-performance liquid chromatography (HPLC) is a standard and effective method for this purification. nih.govidtdna.comox.ac.uk Anion-exchange or reverse-phase HPLC can be employed to separate the highly charged triphosphate from other components in the reaction mixture. idtdna.comox.ac.uk The identity and purity of the collected fractions can be confirmed by techniques such as mass spectrometry.

RNA Polymerase Compatibility with 4'-Thio-Modified Nucleotides in Transcription

A critical aspect of utilizing modified nucleotides is their compatibility with RNA polymerases for the synthesis of modified RNA. Research has shown that T7 RNA polymerase can incorporate 4'-thio-modified pyrimidine nucleotides, including 4'-thio-CTP, into RNA transcripts. nih.govoup.com

The efficiency of incorporation of 4'-thio-CTP by T7 RNA polymerase can be influenced by the specific sequence of the DNA template. nih.gov Studies have shown that while 4'-thio-UTP is incorporated with relatively high efficiency, the incorporation of 4'-thio-CTP can be less efficient, leading to a decrease in the yield of full-length RNA transcripts. nih.govoup.com In some cases, a significant amount of abortive shorter RNA fragments may be observed. oup.com

The table below summarizes the relative transcription efficiency of T7 RNA polymerase with 4'-thio-modified nucleotides compared to natural NTPs.

| Nucleotide Composition | Relative Transcription Efficiency (%) |

| Natural NTPs | 100 |

| 4'-thio-UTP | 70 |

| 4'-thio-CTP | 14 |

| 4'-thio-UTP and 4'-thio-CTP | 11 |

Data adapted from Kato et al., Nucleic Acids Research, 2005. oup.com

Despite the reduced efficiency, the successful incorporation of 4'-thio-CTP demonstrates its utility as a substrate for T7 RNA polymerase, enabling the synthesis of RNA with 4'-thio-cytidine modifications. nih.govtinzyme.comwikipedia.org These modified RNAs have been shown to possess increased stability against nuclease degradation. nih.gov

Prodrug and Conjugation Chemistry for Research Delivery Systems

To facilitate the study of 4'-thio-cytidine in cellular environments and to develop tools for probing biological processes, prodrug and conjugation strategies are employed.

Development of Chemically Labile Prodrugs for Intracellular Release in Research Models

The delivery of modified nucleosides like 4'-thio-cytidine into cells can be challenging due to the polar nature of these molecules. Prodrug strategies aim to mask the polar functional groups of the nucleoside with chemically labile moieties, rendering the molecule more lipophilic and able to cross cell membranes. nih.govnih.govresearchgate.net Once inside the cell, these masking groups are cleaved by intracellular enzymes, releasing the active nucleoside. nih.govfrontiersin.org

A common prodrug approach for nucleosides is the phosphoramidate "ProTide" technology. frontiersin.orgrsc.orguwaterloo.ca In this strategy, the 5'-monophosphate of the nucleoside is masked with an amino acid ester and an aryl group. frontiersin.orgcalstate.edu This neutralizes the negative charge of the phosphate, facilitating cell entry. Intracellular enzymes then cleave the masking groups to release the 5'-monophosphate, which can then be further phosphorylated to the active triphosphate form. frontiersin.org

Other prodrug strategies involve the use of other biolabile protecting groups on the 5'-phosphate, such as S-acyl-2-thioethyl (SATE) or acyloxybenzyl groups. nih.gov These groups are designed to be cleaved by cellular esterases to release the monophosphate. nih.gov

Conjugation of 4'-Thio-Cytidine to Biologically Relevant Moieties for Probing Cellular Processes

The unique chemical properties of the 4'-thio group can be exploited for the conjugation of 4'-thio-cytidine to various reporter molecules, such as biotin or fluorescent dyes. oup.comrsc.org This allows for the tracking and isolation of RNAs containing this modification.

Biotin is a commonly used affinity tag. rsc.orgnih.gov The thiol group in 4'-thio-cytidine can be reacted with a biotin derivative containing a thiol-reactive group, such as a maleimide or a methanethiosulfonate. nih.gov This results in a biotinylated 4'-thio-cytidine, which can then be incorporated into RNA. The biotinylated RNA can then be captured using streptavidin-coated beads for enrichment or detection. nih.gov

Similarly, fluorescent dyes containing thiol-reactive groups can be conjugated to 4'-thio-cytidine. semanticscholar.orgthermofisher.com This allows for the direct visualization of the modified RNA in cellular imaging studies. The table below lists some potential conjugation partners for 4'-thio-cytidine.

| Conjugation Partner | Reactive Group on Partner | Purpose |

| Biotin | Maleimide, Methanethiosulfonate | Affinity purification, detection |

| Fluorescein | Maleimide, Iodoacetamide | Fluorescence imaging, detection |

| Rhodamine | Maleimide, Iodoacetamide | Fluorescence imaging, detection |

Biochemical and Molecular Interactions of Cytidine, 4 Thio in Nucleic Acid Contexts

Nucleic Acid-Protein Binding Affinity Modulation

Alterations in Recognition by Major Groove Binding Proteins

Proteins that recognize nucleic acids often do so by interacting with the exposed base edges within the major or minor grooves of the double helix beilstein-journals.orgcaltech.edu. The 4'-thio modification can subtly alter the geometry and chemical properties of these grooves. While specific data on major groove binding proteins and 4'-thio-cytidine is limited in the provided search results, studies on related modifications suggest a potential for altered recognition.

The presence of sulfur, being larger and less electronegative than oxygen, can influence the pseudorotational equilibrium of the ribose ring nih.gov. This conformational change can affect the precise presentation of bases in the major groove. For instance, X-ray crystallographic studies of DNA containing 4'-thio-thymine revealed changes in the sugar-phosphate backbone conformation, adopting a C3'-exo rather than the typical C1'-exo conformation nih.gov. Such backbone alterations can directly impact the accessibility and shape of the major groove, potentially leading to altered binding affinities or specificities for proteins that rely on major groove interactions for recognition.

Effects on Sequence-Specific Protein-Nucleic Acid Interactions

The 4'-thio modification can also affect sequence-specific interactions. While many studies focus on the impact of modified nucleosides on immune system recognition or nuclease resistance oup.comwikipedia.org, some research indicates effects on protein binding. For example, in the context of DNA methyltransferases, the incorporation of 4'-thio-2'-deoxycytidine into DNA sequences was found to inhibit methylation by M. HhaI methyltransferase oup.comnih.gov. While M. HhaI binds to both modified and unmodified DNA to equivalent extents under equilibrium conditions, the presence of the 4'-thio modification substantially increased the off-rate of the DNA-protein complex, decreasing its half-life from 760 minutes to 60 minutes oup.comnih.gov. This suggests that the modification, while not preventing initial binding, significantly destabilizes the complex, thereby altering the sequence-specific interaction kinetics.

Furthermore, studies on aptamers, which are nucleic acid sequences selected for high-affinity binding to specific protein targets, have explored the use of 4'-thio-modified nucleosides nih.govnih.gov. For instance, 4'-thio-modified RNA aptamers targeting thrombin showed enhanced binding affinity (KD = 4.7 nM) and a 50-fold increase in resistance to RNase A compared to wild-type RNA aptamers nih.govnih.gov. This indicates that the 4'-thio modification can lead to improved, more stable, and specific interactions with target proteins.

Data Table: Impact of 4'-thio-2'-deoxycytidine on M. HhaI Methyltransferase Binding Kinetics

| Parameter | Unmodified DNA Complex | 4'-thio-2'-deoxycytidine DNA Complex | Change Factor |

|---|---|---|---|

| Equilibrium Binding | Equivalent | Equivalent | N/A |

| Complex Half-life | 760 minutes | 60 minutes | ~12.7-fold decrease |

| Off-rate | Lower | Higher | N/A |

Note: Data derived from studies on M. HhaI methyltransferase and DNA containing 4'-thio-2'-deoxycytidine oup.comnih.gov. The table illustrates the kinetic impact of the modification on protein-DNA complex stability.

Compound Names

Structural and Conformational Determinants Imparted by 4 Thio Modification

Analysis of Ribofuranose Ring Conformation (e.g., C3'-endo Pucker Preference)

The conformation of the ribofuranose ring, particularly its "pucker" (the deviation from planarity), is a critical determinant of nucleic acid structure and function. The 4'-thio modification influences this pucker. Studies have indicated that the 4'-thio modification can influence the pseudorotational equilibrium of the ribose moiety. While natural ribose sugars in RNA typically adopt a C3'-endo (North) conformation, which is crucial for the A-form helix, the 4'-thio modification's effect can vary.

In some instances, such as in 4'-thio-cytidine incorporated into oligoribonucleotides, the 4'-thioriboses have been observed to adopt conformations very similar to the C3'-endo pucker found in native RNA duplexes nih.govnih.govresearchgate.net. However, other studies on 2'-deoxy-4'-thionucleosides have reported a twist (3T2) sugar conformation, described as C2'-endo/3'-exo researchgate.netnih.gov. The S-C-N anomeric effect in 4'-thionucleosides is generally weaker than the O-C-N anomeric effect in natural nucleosides, which can influence the conformational equilibrium srce.hr. For 2'-deoxy-4'-thionucleosides, the weakening of this effect by sulfur substitution can lead to a preference for the N-type (e.g., C3'-endo) rotamer compared to their 4'-oxo counterparts srce.hr. Conversely, in some 2'-deoxy-4'-thionucleosides, a C2'-endo conformation has been observed oup.com. The presence of electronegative substituents, such as fluorine at the 2' position, can further influence the sugar pucker, sometimes stabilizing a C3'-endo conformation even in the presence of groups that might favor a different pucker researchgate.net.

Spectroscopic and Crystallographic Studies of 4'-Thio-Nucleosides and Oligonucleotides

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, have been instrumental in elucidating the structural consequences of the 4'-thio modification.

Crystallography: X-ray crystallographic studies of oligonucleotides containing 4'-thio-cytidine residues have provided detailed insights into the local geometry and sugar pucker. For example, the crystal structure of 5'-r(CC4'SCCGGGG) revealed that the 4'-thioriboses adopted conformations very similar to the C3'-endo pucker observed in the native RNA duplex. Subtle changes in geometry were attributed to the larger radius of sulfur compared to oxygen or to lattice-induced effects nih.govnih.gov. In a DNA dodecamer containing 4'-thio-thymidine, the modification led to changes in the sugar-phosphate backbone conformation at and adjacent to the modification sites nih.govoup.com.

NMR Spectroscopy: NMR studies have been used to analyze the conformational preferences of 4'-thionucleosides. These studies, often in conjunction with ab initio calculations, have compared the pseudorotational equilibrium of 4'-thionucleosides with their natural 4'-oxo counterparts. They have confirmed that the S-C-N anomeric effect is weaker than the O-C-N anomeric effect, influencing the sugar's conformational preference srce.hr. NMR data has also been used to analyze the N⇌S equilibrium of fluorinated sugar rings rsc.org.

UV-Vis Spectroscopy: 4-thionucleosides, including 4'-thio-cytidine derivatives, exhibit strong absorptions at longer wavelengths (around 340 nm) compared to their oxygenated counterparts. This characteristic absorption can be useful for monitoring modified bases in DNA and for potential photochemotherapeutic applications mdpi.com.

Thermodynamic and Structural Impact on Duplex and Triplex Stability

The incorporation of 4'-thio-cytidine into oligonucleotides generally leads to an increase in the thermal stability of duplexes formed with complementary strands.

Triplex Stability: While specific data for 4'-thio-cytidine in triplexes is less detailed in the provided snippets, studies on 4'-thio-modified oligodeoxynucleotides have indicated their duplex- and triplex-forming properties researchgate.net. The general trend of increased stability observed in duplexes suggests a potential for similar effects in triplexes, although direct experimental evidence for 4'-thio-cytidine in triplexes is not explicitly detailed here.

Biophysical and Immunological Properties of 4 Thio Modified Nucleic Acids in Research

Enhanced Biophysical Stability of 4'-Thio-Modified RNA

The introduction of a sulfur atom at the 4' position of the sugar moiety in RNA confers several advantages regarding its stability. This modification has been shown to improve resistance to both chemical degradation and enzymatic breakdown.

Chemical Stability in Varied pH and Ionic Environments

While specific data on the chemical stability of 4'-thio-cytidine in varied pH and ionic environments is not extensively detailed in the provided search results, general trends for 4'-thio-modified nucleic acids suggest potential improvements. Studies on abasic RNA, which shares some structural similarities in its backbone, indicate that abasic RNA is significantly more stable than abasic DNA under both basic and mildly acidic conditions, with reduced cleavage rates nih.gov. This suggests that modifications to the sugar-phosphate backbone can influence chemical stability. Further research into the specific effects of the 4'-thio modification on RNA's susceptibility to hydrolysis at different pH levels and salt concentrations would be beneficial.

Resistance to Enzymatic Degradation by Endogenous Nucleases

4'-thio-modified nucleic acids, including RNA, demonstrate notable resistance to enzymatic degradation by nucleases nih.govresearchgate.netacs.org. Studies have shown that incorporation of 4'-thio-U residues into RNA strands leads to enhanced thermal stability of duplexes and improved resistance to a variety of exo- and endonucleases compared to unmodified RNA nih.gov. For instance, 2'-O-methyl-4'-thio-RNA (Me-SRNA) exhibited the highest stability against S1 nuclease and a 3'-exonuclease, with half-life values significantly improved even in 50% human plasma compared to other modified RNAs like 2'-fluoro-RNA (FRNA) and 2'-O-MeRNA (MeRNA) oup.com. Similarly, 4'-thio-DNA has been reported to provide improved protection against endo- but not exo-nucleolytic degradation nih.gov. This enhanced nuclease resistance is a critical factor for the in vivo application of nucleic acid-based therapeutics.

Attenuation of Innate Immune System Activation by Exogenous RNA

Exogenous RNA, when introduced into cells or the body, can inadvertently trigger innate immune responses. Chemical modifications, such as the 4'-thio substitution, can help to mitigate these unwanted immune reactions.

Mechanisms of Toll-Like Receptor (TLR) and Cytosolic Sensor Evasion

4'-thio-modified nucleic acids have shown potential in evading recognition by innate immune sensing pathways. One study demonstrated that an "intelligent shRNA expression device" (iRed) composed of 4'-thioDNA did not induce a detectable innate immune response, suggesting that the 4'-thio modification, in synergy with downsizing, can abrogate immune activation nih.gov. While the precise mechanism of how 4'-thio-DNA evades TLR9 recognition is unclear, it is suggested that it may act as an antagonist or simply not be recognized by the receptor nih.gov. Generally, modifications to RNA can mask them from sensing by host innate sensing pathways, including Toll-Like Receptors (TLRs) and RIG-I-like receptors (RLRs) nih.govannualreviews.orgplos.orgfrontiersin.orgnih.govnih.govfrontiersin.org. For example, N6-methyladenosine (m6A) can shield mRNA from RIG-I sensing, a mechanism exploited by viruses to escape immune surveillance plos.org. Similarly, pseudouridine (B1679824) (Ψ) modified RNA has been shown to reduce immunogenicity compared to unmodified RNA biorxiv.org. While the specific mechanisms for 4'-thio-RNA are still being elucidated, its ability to evade immune detection is a key area of research.

Comparative Immunogenicity Profiles with Other Modified Nucleosides

Compared to other modified nucleosides, 4'-thio-modified RNA exhibits a favorable immunogenicity profile. For instance, pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) modifications are known to reduce the immunogenicity of in vitro transcribed mRNA nih.govannualreviews.orgplos.orgbiorxiv.org. Studies comparing different modifications have found that 2'-O-methyl-4'-thio-RNA (Me-SRNA) displayed superior stability in human plasma compared to 2'-fluoro-RNA (FRNA) and 2'-O-MeRNA (MeRNA), suggesting that the combination of modifications can yield enhanced properties oup.com. Another study indicated that 4'-thio-modified oligonucleotides may be accepted by the RNAi machinery and show potential for incorporation into siRNAs nih.gov. While direct comparative studies on immunogenicity specifically for 4'-thio-cytidine versus other common modifications like pseudouridine are limited in the provided results, the general trend for 4'-thio-modified nucleic acids points towards reduced immune activation.

Modulation of Intracellular Fate and Distribution

The impact of 4'-thio modifications on the intracellular fate and distribution of nucleic acids is an area of ongoing research. While specific studies detailing the intracellular journey of 4'-thio-cytidine are not explicitly provided, general principles of oligonucleotide delivery and cellular uptake are relevant. The polyanionic nature of natural oligonucleotides often leads to poor cellular uptake semanticscholar.org. Modifications that enhance stability, such as the 4'-thio group, can indirectly influence intracellular fate by increasing the molecule's persistence within the cell and reducing degradation by intracellular nucleases. Further research is needed to fully understand how the 4'-thio modification specifically affects cellular targeting, uptake mechanisms, and intracellular localization compared to unmodified or other modified nucleic acids.

Investigation of Enhanced Intracellular Retention and Cytoplasmic Accumulation

The therapeutic efficacy of nucleic acid-based drugs is often limited by their susceptibility to degradation by cellular nucleases and their transient presence within cells. Modifications that enhance the stability of nucleic acids are therefore paramount for achieving prolonged intracellular retention. The replacement of the 4'-oxygen atom with sulfur in nucleosides, as seen in Cytidine (B196190), 4'-thio-, and its incorporation into oligonucleotides, has been shown to confer increased resistance to enzymatic degradation rsc.orgnih.govoup.com. This enhanced nuclease resistance directly contributes to a longer intracellular half-life, which is a critical aspect of intracellular retention.

While specific studies detailing the precise cytoplasmic accumulation patterns of nucleic acids modified with Cytidine, 4'-thio- were not extensively detailed in the reviewed literature, the inherent stability imparted by the 4'-thio modification is expected to influence the intracellular fate of these molecules. By protecting the nucleic acid backbone from premature breakdown, these modifications can lead to a more sustained presence within cellular compartments. The exact localization (e.g., nucleus versus cytoplasm) would depend on the specific sequence, cellular uptake mechanisms, and the nature of the nucleic acid (RNA or DNA), factors not exhaustively detailed for 4'-thio-cytidine in the provided search results. However, the fundamental increase in molecular stability is a prerequisite for effective intracellular retention.

Impact on Cellular Transfection Efficiency in Various Cell Lines

Cellular transfection, the process of introducing nucleic acids into cells, is a critical step for the delivery of gene-based therapeutics and research probes. The efficiency of this process is influenced by a multitude of factors, including the cell type, the health and confluency of the cell culture, the transfection reagent used, and the inherent properties of the nucleic acid being delivered thermofisher.comnih.govpromega.caqiagen.com.

Nucleic acids incorporating modifications such as Cytidine, 4'-thio- possess several advantageous biophysical properties that can positively impact transfection outcomes. These include enhanced hybridization capabilities, improved thermal stability, and increased resistance to enzymatic degradation by nucleases rsc.orgnih.govoup.com. For instance, 4'-thio-modified RNA duplexes have demonstrated improved thermal stability and increased affinity for complementary RNA strands compared to their unmodified counterparts rsc.orgnih.gov. Specifically, modifications like 2'-fluoro-4'-thio-RNA have shown significant increases in duplex thermal stability, with reported ΔTm values of up to +16 °C when hybridized with complementary RNA rsc.org.

Table 1: Impact of 4'-Thio Modifications on Nucleic Acid Duplex Thermal Stability

| Modification Type | Comparison Basis | ΔTm (approx.) | Reference |

| 4'-thio-RNA | Unmodified RNA duplex | +1 °C per modification | nih.gov |

| 2'-fluoro-4'-thio-RNA | Unmodified RNA duplex | +16 °C | rsc.org |

| 4'-thio-RNA:4'-thio-RNA duplex | RNA:RNA duplex | Higher stability | nih.gov |

Analytical Techniques for the Characterization and Quantification of Cytidine, 4 Thio

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification of Modified Nucleotides

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 4'-thiocytidine, enabling both the assessment of its purity and its precise quantification. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose.

A validated HPLC method for the assay of the anticancer nucleoside 4'-thio-2'-deoxycytidine has been established for quality control and stability monitoring. nih.gov This method effectively separates the parent compound from impurities and degradation products that may arise during synthesis or storage. nih.gov The separation is typically achieved on columns such as a Phenyl-Hexyl column, using a gradient elution. nih.gov This gradient involves a mixture of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govsigmaaldrich.com Detection is commonly performed using a UV detector, as the cytidine (B196190) base has a characteristic chromophore. For 4'-thio-2'-deoxycytidine, a detection wavelength of 282 nm is effective. nih.gov

The validation of such HPLC methods typically includes assessments of specificity, linearity, accuracy, precision, and sensitivity, with limits of detection (LOD) often reaching the microgram per milliliter level. nih.gov Beyond simple purity checks, HPLC is instrumental in studying the stability of 4'-thiocytidine under various stress conditions, including acidic, alkaline, oxidative, and photolytic environments. nih.gov

Table 1: Representative HPLC Conditions for 4'-Thiocytidine Analysis

| Parameter | Condition |

|---|---|

| Column | Luna® Phenyl-Hexyl (150mm x 4.6mm, 3µm) |

| Mobile Phase A | Ammonium phosphate (B84403) buffer (pH 3.85) |

| Mobile Phase B | Methanol |

| Gradient | 2% to 80% Methanol over 40 minutes |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 282 nm |

| LOD | 0.1 µg/mL |

Mass Spectrometry (MS) for Structural Elucidation and Modified Nucleotide Mapping

Mass Spectrometry (MS) is an indispensable tool for the structural confirmation of 4'-thiocytidine and for identifying its incorporation within RNA oligonucleotides. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for separating the modified nucleoside from a complex mixture and obtaining its mass-to-charge ratio (m/z), which serves as a primary identifier.

High-resolution mass spectrometry techniques, such as Time-of-Flight (TOF) or Orbitrap MS, can determine the elemental composition of the molecule with high accuracy, confirming the presence of the sulfur atom. Tandem mass spectrometry (MS/MS) is used for structural elucidation. In this process, the protonated molecule (precursor ion) is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a "fingerprint" that is characteristic of the molecule's structure. A key fragmentation pathway for nucleosides is the cleavage of the N-glycosidic bond, which separates the nucleobase from the sugar moiety. This allows for the independent characterization of both components.

Table 2: Expected Mass Spectrometry Data for 4'-Thiocytidine

| Parameter | Value/Observation |

|---|---|

| Chemical Formula | C9H13N3O4S |

| Monoisotopic Mass | 259.0627 Da |

| Precursor Ion (Positive ESI) | [M+H]+ = 260.0705 m/z |

| Key MS/MS Fragment (BH2+) | Cytosine base fragment = 112.0505 m/z |

In the context of RNA analysis, LC-MS/MS is used to map the location of 4'-thio-modifications. The RNA is first enzymatically digested into smaller fragments or individual nucleosides. The resulting mixture is then analyzed by LC-MS/MS to identify the fragments containing the mass shift corresponding to the 4'-thio-modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed insights into the three-dimensional structure and conformational dynamics of 4'-thiocytidine in solution. The substitution of the electronegative oxygen at the 4' position with a larger, less electronegative sulfur atom significantly alters the electronic environment and geometry of the ribose sugar ring. nih.gov

Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about through-space distances between protons, helping to define the orientation of the nucleobase relative to the sugar (the glycosidic torsion angle).

Table 3: Key NMR Parameters for Conformational Analysis of 4'-Thiocytidine

| NMR Parameter | Structural Information Provided |

|---|---|

| ¹H & ¹³C Chemical Shifts | Confirmation of covalent structure and local electronic environment. |

| ³J(H1'-H2') Coupling Constant | Determination of the sugar pucker equilibrium (C2'-endo vs. C3'-endo). |

| Nuclear Overhauser Effects (NOEs) | Information on through-space proximity of atoms, defining glycosidic bond orientation and overall 3D structure. |

Computational Modeling and Structure Activity Relationship Sar Studies

Molecular Dynamics Simulations for Conformational Sampling and Interactions

MD simulations are also employed to study the interactions of 4'-thiocytidine-containing oligonucleotides with target proteins and other nucleic acids. youtube.comyoutube.com By simulating the complex in a solvated environment, researchers can gain insights into the specific hydrogen bonding patterns, van der Waals contacts, and electrostatic interactions that govern binding affinity and specificity. These simulations can help to rationalize experimentally observed binding data and guide the design of modified oligonucleotides with enhanced binding properties.

Key Findings from Molecular Dynamics Simulations:

| Feature | Observation | Implication |

| Sugar Pucker | The 4'-thioribose in duplexes tends to adopt a C3'-endo pucker, similar to natural RNA. nih.gov | Maintains the overall A-form helical structure of RNA duplexes. |

| Helical Geometry | Minor changes in local helical parameters, such as rise and twist, are observed upon incorporation of 4'-thiocytidine. nih.gov | The overall duplex structure is largely preserved, with localized perturbations. |

| Solvent Interactions | The sulfur atom can alter the local hydration patterns around the sugar-phosphate backbone. | May influence the overall stability and recognition by binding partners. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on density functional theory (DFT), are essential for understanding the electronic structure and intrinsic reactivity of 4'-thiocytidine. plos.orgnih.govnih.gov These calculations provide insights into how the 4'-thio modification alters the charge distribution, molecular orbitals, and electrostatic potential of the nucleoside.

The substitution of oxygen with sulfur affects the electron density throughout the ribose ring. Sulfur's lower electronegativity compared to oxygen leads to a redistribution of charge, which can influence the molecule's reactivity and non-covalent interaction potential. researchgate.net Quantum chemical methods can be used to calculate various molecular properties, including atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov

These calculations are also valuable for studying the mechanism of chemical reactions involving 4'-thiocytidine. rsc.org For instance, they can be used to model the transition states of enzymatic reactions or to predict the sites of electrophilic or nucleophilic attack. Understanding the electronic properties is crucial for explaining the observed biological activities and for designing new analogs with desired reactivity profiles. nih.gov

Calculated Electronic Properties of 4'-Thiocytidine Analogs:

| Property | Method | Finding | Reference |

| Excited-State Lifetime | Transient absorption spectroscopy and quantum chemical simulations | Thiocytosine exhibits a 5-times longer excited-state lifetime compared to thiocytidine. researchgate.net | researchgate.net |

| Dominant Excited State | Quantum chemical simulations | A shorter-lived triplet nπ* state is dominant in thiocytidine. researchgate.net | researchgate.net |

Docking Studies with Target Proteins and Nucleic Acids

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. d-nb.infoamazonaws.com In the context of 4'-thiocytidine, docking studies are employed to investigate its binding modes within the active sites of target enzymes or its incorporation into nucleic acid structures. nih.govmdpi.com

Docking simulations can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between 4'-thiocytidine and its biological targets. nih.gov For example, when studying the interaction of a 4'-thiocytidine-containing oligonucleotide with a binding protein, docking can predict the binding pose and estimate the binding affinity. nih.govmdpi.com This information is valuable for understanding the molecular basis of recognition and for designing inhibitors or probes with improved binding characteristics.

The results of docking studies are often used in conjunction with experimental data to validate the predicted binding modes. mdpi.com For instance, site-directed mutagenesis experiments can be performed to confirm the importance of specific amino acid residues predicted by docking to be involved in the interaction.

Systematic Structure-Activity Relationship (SAR) Analysis of 4'-Thio-Modification's Influence on Biological Activity

Systematic structure-activity relationship (SAR) analysis is a crucial component in the development of therapeutic agents. nih.govresearchgate.netfrontiersin.orgresearchgate.net For 4'-thiocytidine and its analogs, SAR studies involve synthesizing a series of related compounds with systematic modifications and evaluating their biological activity. researchgate.netresearchgate.net This approach helps to identify the key structural features responsible for the observed biological effects. frontiersin.org

The 4'-thio modification itself is a key aspect of the SAR. Studies have shown that this modification can lead to enhanced biological activity compared to the parent nucleoside. researchgate.net For example, some 4'-thionucleosides have demonstrated potent antiviral and antitumor activities. researchgate.netresearchgate.net

Further SAR studies can involve modifications at other positions of the nucleoside, such as the sugar moiety or the heterocyclic base. By comparing the activities of these analogs, researchers can build a comprehensive understanding of the structural requirements for optimal biological activity. acs.org

Key SAR Findings for 4'-Thionucleosides:

Enhanced Stability: The 4'-thio modification can increase the thermal stability of RNA duplexes. nih.gov

Nuclease Resistance: Oligonucleotides containing 4'-thionucleosides often exhibit increased resistance to nuclease degradation. nih.gov

Antiviral and Antitumor Activity: Several 4'-thionucleoside analogs have shown promising activity against viruses and cancer cell lines. researchgate.netresearchgate.net

Comparative Analysis with Other Modified Nucleosides in Nucleic Acid Research

Comparison of Biophysical and Immunological Properties (e.g., Pseudouridine (B1679824), 5-Methylcytosine, 2'-O-Methyl Modifications)

The substitution of the ribose 4'-oxygen with a sulfur atom imparts distinct biophysical properties to RNA oligonucleotides. These properties, when compared to other common modifications, determine the suitability of 4'-thio-modifications for various applications.

Biophysical Properties:

In comparison, pseudouridine, an isomer of uridine, enhances RNA stability through an additional hydrogen bond donor at the N1 position and greater conformational flexibility, which can help to fine-tune and stabilize regional RNA structures. nih.govwikipedia.org 5-Methylcytosine, on the other hand, primarily contributes to stability by enhancing base-stacking interactions within the helix.

Another critical biophysical property is resistance to nuclease degradation. RNA containing 4'-thio modifications exhibits significantly improved stability against various exo- and endonucleases. nih.govoup.com Studies have shown that 4'-thioRNA is approximately 600 times more stable than natural RNA when incubated in human serum. oup.com

| Property | 4'-Thio-Modification | 2'-O-Methyl Modification | Pseudouridine (Ψ) | 5-Methylcytosine (m5C) |

|---|---|---|---|---|

| Thermal Stability (RNA:RNA) | Increases Tm by ~1°C per modification nih.govnih.gov | Increases Tm, comparable to 4'-thio nih.govnih.gov | Increases stability nih.govwikipedia.org | Increases stability |

| Structural Impact | Minimal perturbation; maintains A-form geometry nih.govnih.gov | Maintains A-form geometry | Enhances conformational flexibility wikipedia.org | Enhances base stacking |

| Nuclease Resistance | Significantly increased nih.govoup.com | Increased | Increased stability frontiersin.org | Increased stability |

| Binding Preference | RNA > DNA nih.govoup.com | RNA > DNA | - | - |

Immunological Properties:

The innate immune system has evolved to recognize foreign nucleic acids, and unmodified single-stranded RNA can trigger immune responses through pattern recognition receptors like Toll-like receptors (TLRs). nih.gov A key strategy in therapeutic RNA development is to incorporate modifications that dampen or abrogate this immunogenicity. Pseudouridine is a well-studied example of a modification that can decrease the innate immune response to in vitro-transcribed mRNA, a property crucial for the success of mRNA vaccines. frontiersin.orgnih.gov The incorporation of pseudouridine is thought to help the RNA evade detection by immune sensors. frontiersin.org In contrast, there is a lack of specific data in the available literature regarding the direct immunological consequences of incorporating 4'-thiocytidine into RNA.

Differential Effects on Enzyme Interactions and Substrate Specificity

The interaction of modified nucleic acids with cellular enzymes is a critical factor determining their biological activity and metabolic fate. The 4'-thio-modification exhibits a distinct profile of interaction with various key enzymes compared to other nucleoside analogs.

RNA Polymerases: The triphosphate form of 4'-thiocytidine (4'-thioCTP) is an effective substrate for T7 RNA polymerase. oup.comsemanticscholar.org This allows for the enzymatic synthesis of RNA transcripts fully or partially substituted with 4'-thiocytidine. Studies have shown that the incorporation efficiency of 4'-thioUTP and 4'-thioCTP by T7 RNA polymerase is superior to that of other commonly used modified nucleotides, such as 2'-amino- or 2'-fluoro-2'-deoxypyrimidine triphosphates. oup.comsemanticscholar.org This makes 4'-thio-modification a highly accessible tool for generating modified RNA libraries for applications like SELEX (Systematic Evolution of Ligands by Exponential Enrichment). oup.comsemanticscholar.org

Reverse Transcriptases: RNA molecules containing 4'-thiocytidine can serve as templates for reverse transcriptases. The modification is read accurately, allowing for the faithful conversion of the modified RNA sequence back into complementary DNA (cDNA) without significant misincorporation. oup.comsemanticscholar.org

Ribonuclease H (RNase H): RNase H is an enzyme that specifically degrades the RNA strand of an RNA/DNA hybrid duplex. The 4'-thio-modification has a significant impact on this process. When a 4'-thio-modified deoxynucleoside is incorporated into the DNA strand of a hybrid, it renders the complementary RNA strand much more resistant to cleavage by RNase H. nih.gov This inhibitory effect is a key differentiator from many other modifications and can be leveraged in antisense applications where preserving the target RNA in a hybrid-arrested state is desirable.

Other Enzymes: The influence of 4'-thio-modification extends to other enzyme classes. For instance, DNA containing 4'-thio-2'-deoxycytidine has been found to inhibit the action of a methyltransferase enzyme. nih.gov

In comparison, the substrate specificity for other modifications varies. For example, wild-type T7 polymerase is unable to efficiently incorporate 2'-thio-CTP, requiring a mutant version of the enzyme for successful transcription, highlighting the favorable interaction of the 4'-thio version. nih.gov The fidelity of DNA polymerases can also be impacted by modifications in the template strand, an effect that is highly dependent on the specific modification and polymerase involved. uni-konstanz.deresearchgate.net

Synergistic Effects of Co-incorporation with Other Modified Nucleosides

In the field of RNA engineering, particularly for therapeutic applications like small interfering RNAs (siRNAs), combining different types of chemical modifications is a common strategy to fine-tune properties and optimize performance. The 4'-thio-modification can act synergistically when co-incorporated with other nucleoside analogs.

Significant improvements in siRNA activity and stability have been achieved by judiciously combining 4'-thioribose modifications with 2'-O-alkyl modifications, such as 2'-O-methyl and 2'-O-methoxyethyl (2'-MOE). These combination-modified siRNAs were shown to have enhanced potency and substantially increased plasma stability compared to siRNAs containing only a single type of modification.

Furthermore, 4'-thio substitutions have been successfully combined with 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA) nucleotides. The resulting 4'-S-FANA-modified RNA duplexes were shown to possess potencies for gene silencing in cell culture that were similar to those of unmodified siRNAs, demonstrating the compatibility of these modifications within a functional RNAi context.

Distinct Advantages and Limitations of 4'-Thio-Modification in RNA Engineering

The unique characteristics of 4'-thiocytidine and other 4'-thionucleosides confer a specific set of advantages and limitations for their use in RNA engineering.

Advantages:

Enhanced Nuclease Resistance: One of the primary advantages is the profound increase in stability against enzymatic degradation, with 4'-thioRNA being up to 600 times more stable in human serum than unmodified RNA. oup.com This is critical for in vivo applications of RNA therapeutics.

Increased Thermal Stability: The modification enhances the stability of RNA:RNA duplexes, which is beneficial for applications requiring strong target binding, such as antisense and RNAi technologies. nih.govnih.gov

Enzymatic Accessibility: 4'-thio-nucleoside triphosphates are excellent substrates for enzymes like T7 RNA polymerase, facilitating the straightforward synthesis of modified RNA molecules for research and screening purposes. oup.comsemanticscholar.org

Minimal Structural Disruption: The modification is well-accommodated within the A-form helical structure of RNA duplexes, preserving the native conformation which can be important for biological activity. nih.govnih.gov

RNase H Inhibition: The ability of 4'-thio-modified DNA to inhibit RNase H cleavage of the RNA strand in a hybrid is a unique advantage for specific antisense mechanisms. nih.gov

Limitations:

Context-Dependent Activity: The functional consequence of the modification is highly context-dependent. While strategic placement can enhance activity, extensive or complete modification can be detrimental. For example, the full modification of an RNA aptamer against NF-κB resulted in a complete loss of its binding activity. oup.com

Reduced DNA:RNA Hybrid Stability: While stabilizing RNA:RNA duplexes, the incorporation of 4'-thio-deoxynucleosides into DNA strands reduces the thermal stability of the corresponding DNA:RNA hybrids by approximately 1°C per modification. nih.gov

Altered Binding Profile: The modification enhances RNA:RNA affinity but weakens RNA:DNA affinity, which could be a limitation in applications that require strong binding to a DNA target. nih.govoup.com

| Feature | Description |

|---|---|

| Advantage | Significantly increases resistance to nuclease degradation. oup.com |

| Advantage | Enhances thermal stability of RNA:RNA duplexes. nih.govnih.gov |

| Advantage | Serves as an excellent substrate for T7 RNA polymerase, enabling enzymatic synthesis. oup.comsemanticscholar.org |

| Advantage | Inhibits RNase H activity when placed in the DNA strand of a hybrid. nih.gov |

| Limitation | Complete modification can abolish the biological activity of functional RNAs like aptamers. oup.com |

| Limitation | Reduces the thermal stability of DNA:RNA hybrids. nih.gov |

| Limitation | Weakens the affinity of RNA for complementary DNA strands. nih.govoup.com |

Research Applications and Emerging Directions for Cytidine, 4 Thio in Molecular Biotechnology

Exploration of Novel Biochemical Pathways Involving 4'-Thio-Modified Nucleosides

Cytidine (B196190), 4'-thio-, a synthetic analog of the natural nucleoside cytidine, features a sulfur atom replacing the oxygen at the 4' position of the ribose or deoxyribose sugar moiety. This seemingly subtle structural modification imparts significant alterations to the molecule's physicochemical properties, influencing its interactions with biological systems and opening avenues for novel applications in molecular biotechnology. The exploration of biochemical pathways involving 4'-thio-modified nucleosides, particularly Cytidine, 4'-thio-, is crucial for understanding their potential as therapeutic agents, molecular probes, and tools in synthetic biology. These investigations reveal how the sulfur substitution can disrupt or modulate critical cellular processes, offering insights into enzyme mechanisms, nucleic acid metabolism, and cellular signaling.

Impact on Nucleic Acid Metabolism and Enzyme Interactions

One of the most extensively studied biochemical pathways affected by 4'-thio-modified nucleosides is DNA methylation. Cytidine, 4'-thio- has been synthesized as a phosphoramidite (B1245037) compatible with solid-phase DNA synthesis and incorporated into oligonucleotides. When positioned within a DNA sequence recognized by DNA methyltransferases, such as HhaI, the presence of 4'-thio-2'-deoxycytidine strongly inhibits methyl transfer. While M. HhaI binds to both unmodified and 4'-thio-modified DNA to equivalent extents under equilibrium conditions, the kinetic stability of the complex is significantly reduced, with the half-life decreasing by over tenfold for the modified DNA oup.comnih.gov. Structural studies of ternary complexes reveal that the 4'-sulfur atom perturbs a step in the methylation reaction occurring after DNA binding but before methyl transfer, suggesting a disruption in the enzyme's catalytic mechanism oup.comnih.gov.

Table 1: Impact of 4'-Thio-2'-deoxycytidine on HhaI Methyltransferase Activity

| Parameter | Unmodified DNA | 4'-Thio-modified DNA |

| Equilibrium Binding (Kd) | 18 nM | 21 nM |

| Complex Half-life | Baseline | Decreased >10-fold |

Beyond DNA methylation, the metabolic fate of Cytidine, 4'-thio- analogs, such as 4'-thio-β-D-arabinofuranosylcytosine (T-araC), has been investigated in comparison to their natural counterparts. T-araC is phosphorylated to its active triphosphate form (T-araCTP), which then inhibits DNA synthesis. However, the rate of T-araC phosphorylation by cellular kinases is significantly lower (approximately 1% of araC), yet T-araCTP is a more potent inhibitor of DNA synthesis (10-20 times more potent than araCTP) and possesses a longer half-life (twice that of araCTP) nih.gov. Furthermore, T-araC exhibits reduced susceptibility to cytidine deaminase, an enzyme responsible for the deamination of cytidine analogs, with its catalytic efficiency being only 10% of that of araC vulcanchem.comnih.gov. These metabolic differences highlight how the 4'-thio modification can alter the nucleoside's interaction with key metabolic enzymes, influencing its cellular persistence and pharmacological efficacy.

Table 2: Comparative Metabolism of T-araC vs. araC in CEM Cells

| Parameter | T-araC (4'-thio-araC) | araC (araC) |

| Phosphorylation Rate (relative to araC) | 1% | 100% |

| T-araCTP Potency (inhibition of DNA synthesis) | 10-20x more potent | Baseline |

| T-araCTP Half-life (relative to araCTP) | 2x longer | Baseline |

| Cytidine Deaminase Catalytic Efficiency (relative) | 10% | 100% |

The incorporation of 4'-thio-modified nucleosides into RNA oligonucleotides has also been shown to enhance duplex stability, with increases in melting temperature (Tm) of approximately 1–2°C per modification. This enhanced stability is attributed to improved base stacking interactions and increased resistance to nucleases like RNase A and RNase H, thereby extending the oligonucleotide's half-life vulcanchem.com.

Additionally, 4'-thionucleosides can serve as substrates for cellular and viral kinases, which are crucial enzymes in nucleotide salvage pathways oup.com. The modification can also influence interactions with enzymes like thymidylate synthase, where 4-thio-substituted analogs may affect specificity or inhibitory potency scispace.com.

Emerging Directions and Applications

The understanding of these biochemical pathways is paving the way for novel applications. For instance, 4-thiouridine (B1664626) (4sU) and its derivatives are utilized in metabolic labeling of RNA, allowing for subsequent chemical derivatization and analysis, such as in SLAM-seq and TimeLapse-seq techniques nih.gov. The ability to modify these pathways also suggests potential for developing more targeted therapies. The reduced degradation by cytidine deaminase and altered phosphorylation kinetics of T-araC, for example, contribute to its prolonged retention and potent anti-tumor activity nih.gov.

Furthermore, the synthesis of 4'-thio-modified nucleoside triphosphates, such as 4'-thioUTP and 4'-thioCTP, enables their use in processes like SELEX (Systematic Evolution of Ligands by Exponential Enrichment) for developing novel RNA aptamers or ribozymes oup.com. These modified nucleotides can influence transcription elongation and termination, offering tools for studying RNA biology and developing RNA-based therapeutics. The exploration of these modified nucleosides continues to expand the toolkit available for molecular biotechnology, enabling deeper insights into cellular mechanisms and the development of next-generation therapeutics and research probes.

Compound List

Cytidine, 4'-thio-

Cytidine

4'-thio-β-D-arabinofuranosylcytosine (T-araC)

β-D-arabinofuranosylcytosine (araC)

T-araCTP

araCTP

4-thiouridine (4sU)

4'-thio-2'-deoxycytidine

4'-thio-2'-deoxyuridine

4-thio-5-bromodeoxyuridine (S4-BrdU)

4'-thio-β-D-adenosine

4'-thioadenosine

4'-thiocytidine

4'-thioUTP

4'-thioCTP

4-thio-FdUMP

2'-thio-cytidine

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4'-thio-cytidine, and how do they differ in efficiency and purity of product?

- Answer : The primary synthetic routes include enzymatic modification of cytidine using cytidine deaminase mutants (e.g., EcCD) and chemical sulfuration of the ribose moiety. Enzymatic methods often yield higher stereochemical control but require optimization of reaction conditions (e.g., pH, cofactors) to minimize side products like uridine derivatives . Chemical synthesis may involve thioglycosylation steps, with purity dependent on chromatographic separation techniques (HPLC, TLC) . Validate product identity via -NMR (sulfhydryl proton at δ 2.5–3.0 ppm) and LC-MS ( 260.2 for [M+H]) .

Q. Which analytical techniques are most reliable for quantifying 4'-thio-cytidine in biological matrices, and what are their limitations?

- Answer : LC-MS/MS with stable isotope-labeled internal standards (e.g., -cytidine) is preferred for sensitivity (LOD ~0.1 ng/mL) and specificity. However, matrix effects (e.g., plasma proteins) require mitigation via solid-phase extraction. Northern blotting with thiol-specific probes (adapted from acetyltransferase protocols) can localize 4'-thio-cytidine in RNA but lacks quantitative precision .

Q. How does 4'-thio-cytidine influence RNA stability compared to unmodified cytidine, and what experimental models validate this?

- Answer : The 4'-thio modification enhances nuclease resistance due to steric hindrance. Assess stability via in vitro RNA degradation assays (e.g., RNase A treatment followed by gel electrophoresis) and in vivo using transfected cell lines (e.g., HEK293) with qRT-PCR to measure RNA half-life . Compare degradation kinetics to unmodified controls .

Advanced Research Questions

Q. What are the critical trade-offs between enzymatic and chemical synthesis of 4'-thio-cytidine in terms of scalability and functionalization potential?

- Answer : Enzymatic synthesis (e.g., EcCD mutants) permits site-specific modification but struggles with scalability due to enzyme stability issues. Chemical routes allow bulk production but may introduce off-target sulfhydration. Advanced strategies include combining enzymatic steps (e.g., deamination) with click chemistry for post-synthetic functionalization (e.g., azide-alkyne cycloaddition) . Use DOE (Design of Experiments) to optimize reaction yield and purity .

Q. How can contradictory data on 4'-thio-cytidine’s role in cancer progression be resolved?

- Answer : Discrepancies may arise from cell-type-specific metabolism or off-target effects. Apply multi-omics approaches:

- Transcriptomics : RNA-seq to identify pathways altered by 4'-thio-cytidine incorporation.

- Metabolomics : Track thio-modified nucleotide pools via -NMR.

- Functional validation : CRISPR knockouts of thio-modifying enzymes (e.g., thiophosphorylases) to isolate mechanisms . Report effect sizes with 95% confidence intervals to distinguish biological vs. technical variability .

Q. What experimental frameworks (e.g., PICO, FINER) are optimal for designing studies on 4'-thio-cytidine’s antiviral activity?

- Answer : Use PICO for therapeutic studies:

- Population : Virus-infected cell lines (e.g., SARS-CoV-2 in Vero E6).

- Intervention : 4'-thio-cytidine dose titration.

- Comparator : Standard antivirals (e.g., molnupiravir).

- Outcome : Viral titer reduction (plaque assay) and cytotoxicity (MTT assay).

Apply FINER criteria to ensure feasibility (e.g., BSL-2 compliance) and novelty (e.g., unexplored viral targets) .

Q. How can 4'-thio-cytidine’s pharmacokinetic profile be improved for in vivo studies, and what analytical validations are required?

- Answer : Improve bioavailability via prodrug strategies (e.g., phosphoramidate prodrugs) or nanoparticle encapsulation. Validate using:

- Pharmacokinetics : Plasma concentration-time curves (non-compartmental analysis).

- Tissue distribution : Radiolabeled -4'-thio-cytidine with autoradiography.

- Metabolite screening : HR-MS to detect sulfhydryl oxidation products .

Methodological Guidance

- For Data Contradictions : Use sensitivity analyses (e.g., leave-one-out in meta-analyses) and Bayesian hierarchical models to account for heterogeneity between studies .

- For Protocol Adaptation : Modify northern blotting protocols ( ) by replacing anti-acetylcytidine antibodies with thiol-specific probes (e.g., maleimide-conjugated fluorophores) .

- For Ethical Compliance : Ensure in vivo studies adhere to ARRIVE guidelines, including power analysis to minimize animal use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.